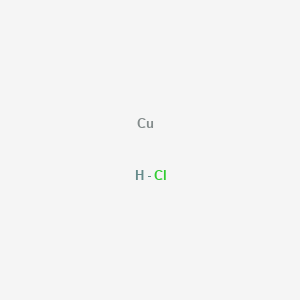
Cordyanhydride B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cordyanhydride B is a naturally occurring compound isolated from endophytic fungi, particularly from the genus Talaromyces . It belongs to the class of butenolides and is known for its unique chemical structure, which includes multiple acid anhydride moieties . This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Cordyanhydride B is typically isolated from endophytic fungi through a series of extraction and purification processes. The fungi are cultured, and the metabolites are extracted using organic solvents. The crude extract is then subjected to chromatographic techniques to isolate this compound .
In terms of synthetic routes, the preparation of this compound involves the use of specific fungal strains that produce this compound as a secondary metabolite. The reaction conditions for its synthesis include maintaining optimal growth conditions for the fungi, such as temperature, pH, and nutrient availability . Industrial production methods are still under research, but scaling up the fermentation process and optimizing extraction techniques are key areas of focus.
Chemical Reactions Analysis
Cordyanhydride B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
One of the major products formed from these reactions is the hydroxy derivative of this compound, which is obtained through selective reduction. Additionally, substitution reactions involving nucleophiles can lead to the formation of various substituted derivatives of this compound .
Scientific Research Applications
Cordyanhydride B has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
In biology and medicine, this compound has shown promising antifungal and cytotoxic activities. It has been tested against various pathogenic fungi and cancer cell lines, demonstrating significant inhibitory effects . This makes it a potential candidate for developing new antifungal agents and anticancer drugs.
In the industrial sector, this compound is explored for its potential use in the development of bioactive coatings and materials. Its ability to inhibit microbial growth makes it suitable for applications in food packaging and medical devices .
Mechanism of Action
The mechanism of action of Cordyanhydride B involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses . By inhibiting PDE4, this compound can reduce inflammation and exhibit anti-inflammatory effects.
Additionally, this compound has been shown to interfere with the cell membrane integrity of pathogenic fungi, leading to cell death. This antifungal mechanism involves the disruption of membrane function and the inhibition of essential cellular processes .
Comparison with Similar Compounds
Cordyanhydride B is structurally similar to other polyketide derivatives, such as cordyanhydride A and maleicanhydridane . These compounds also contain acid anhydride moieties and exhibit similar biological activities. this compound is unique due to its specific arrangement of functional groups and its higher potency in certain biological assays.
Other similar compounds include stachylines H-J, which are hydroxyphenylacetic acid derivatives with related structures . While these compounds share some structural features with this compound, they differ in their biological activities and specific applications.
Properties
Molecular Formula |
C29H32O11 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
3-[4-[2-[[4-[2-[[4-[(E)-but-1-enyl]-2,5-dioxofuran-3-yl]methyl]butyl]-2,5-dioxofuran-3-yl]methyl]butyl]-2,5-dioxofuran-3-yl]propanoic acid |
InChI |
InChI=1S/C29H32O11/c1-4-7-8-17-19(26(34)38-24(17)32)11-15(5-2)13-21-22(29(37)40-28(21)36)14-16(6-3)12-20-18(9-10-23(30)31)25(33)39-27(20)35/h7-8,15-16H,4-6,9-14H2,1-3H3,(H,30,31)/b8-7+ |
InChI Key |
PHRCULZLDFTOFU-BQYQJAHWSA-N |
Isomeric SMILES |
CC/C=C/C1=C(C(=O)OC1=O)CC(CC)CC2=C(C(=O)OC2=O)CC(CC)CC3=C(C(=O)OC3=O)CCC(=O)O |
Canonical SMILES |
CCC=CC1=C(C(=O)OC1=O)CC(CC)CC2=C(C(=O)OC2=O)CC(CC)CC3=C(C(=O)OC3=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


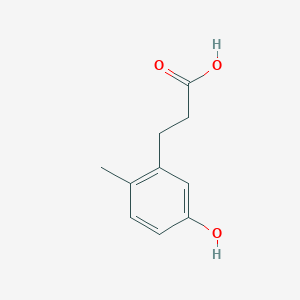

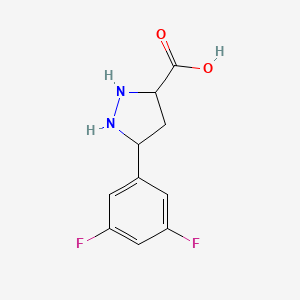
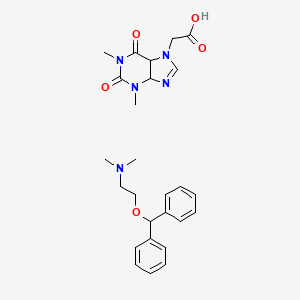
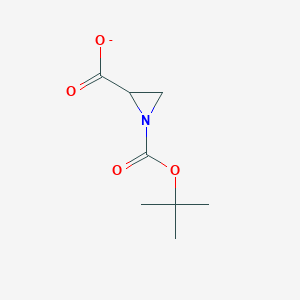
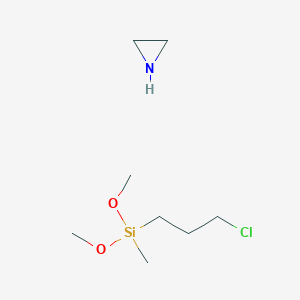
![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
![Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)
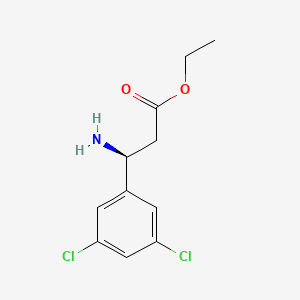


![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B12332856.png)
